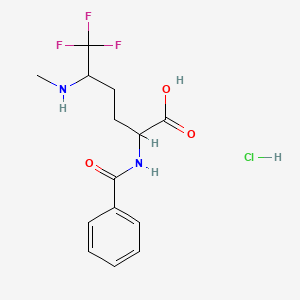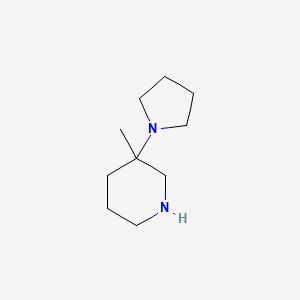
3-Methyl-3-(1-pyrrolidinyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-(1-pyrrolidinyl)piperidine is a heterocyclic compound that features both a piperidine and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(1-pyrrolidinyl)piperidine can be achieved through several methods. One common approach involves the reaction of 3-methylpiperidine with pyrrolidine under specific conditions. The reaction typically requires a catalyst and may be conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-3-(1-pyrrolidinyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-(1-pyrrolidinyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of heterocyclic compounds on biological systems.
Industry: It can be used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methyl-3-(1-pyrrolidinyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring that is widely used in medicinal chemistry.
Piperidine: A six-membered nitrogen-containing ring that is also commonly used in drug design.
Pyrrolizine: A bicyclic compound that contains both a pyrrolidine and a benzene ring.
Uniqueness
3-Methyl-3-(1-pyrrolidinyl)piperidine is unique due to its combination of both piperidine and pyrrolidine rings, which provides it with distinct structural and chemical properties. This dual-ring structure allows for greater flexibility and potential interactions with biological targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H20N2 |
|---|---|
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
3-methyl-3-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C10H20N2/c1-10(5-4-6-11-9-10)12-7-2-3-8-12/h11H,2-9H2,1H3 |
InChI-Schlüssel |
KEWSAYKPLIFQFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCNC1)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



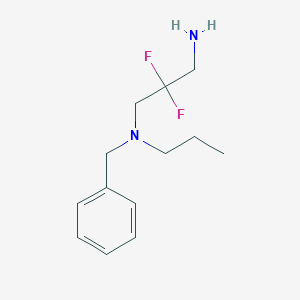
![tert-Butyl 4-{3-cyano-4-[(2-methoxyethyl)amino]phenyl}-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13167786.png)
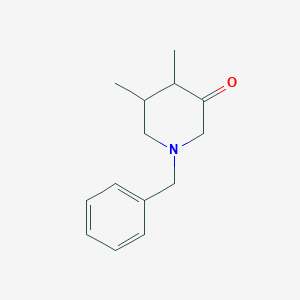



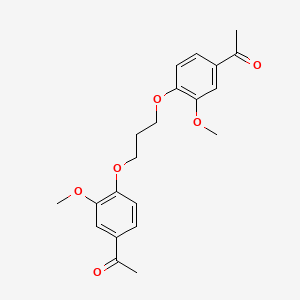


![4-Methyl-2-[2-(methylsulfanyl)propan-2-yl]pyrimidine-5-carboxylic acid](/img/structure/B13167846.png)

